Synthesis Yield Advantage Over Boc Analog
The target compound is obtained in 75% isolated yield via a one-pot trimethylsulfoxonium iodide-mediated cyclopropanation of benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate in DMSO at room temperature, followed by oxidative workup and silica gel chromatography . The closely related 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (Boc analog, CAS 1242268-17-2) is reported to be synthesized via an analogous cyclopropanation route but with a substantially lower isolated yield of 54% under comparable conditions . The 21-percentage-point yield differential translates to an approximately 39% relative increase in synthetic efficiency for the target compound, directly impacting cost-per-gram for multi-gram procurement in medicinal chemistry campaigns.
| Evidence Dimension | Isolated synthesis yield (spirocyclopropanation route) |
|---|---|
| Target Compound Data | 75% yield (10.52 g isolated from 13.4 g starting material) |
| Comparator Or Baseline | 6-tert-Butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS 1242268-17-2): 54% yield (4.4 g isolated) |
| Quantified Difference | +21 percentage points (+39% relative yield improvement) |
| Conditions | Trimethylsulfoxonium iodide, KOtBu, DMSO, RT; target: 2 h then overnight; comparator: analogous conditions; both purified by silica gel chromatography |
Why This Matters
Higher synthesis yield reduces the procurement cost per gram for researchers scaling up from milligram screening quantities to gram-scale lead optimization, and the well-characterized procedure lowers route development risk.
